Comprehensive Technical Guide on 6-Methoxy-1,5-Naphthyridine-4-Carbaldehyde: Properties, Reactivity, and Applications in Medicinal Chemistry
Comprehensive Technical Guide on 6-Methoxy-1,5-Naphthyridine-4-Carbaldehyde: Properties, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
In the landscape of modern medicinal chemistry, the 1,5-naphthyridine scaffold has emerged as a privileged pharmacophore, particularly in the development of novel antibacterial agents and kinase inhibitors. Among its derivatives, 6-methoxy-1,5-naphthyridine-4-carbaldehyde (CAS: 881657-74-5) stands out as a highly versatile, electrophilic building block. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies. By detailing self-validating experimental workflows, this guide empowers researchers to efficiently integrate this intermediate into complex drug discovery pipelines, such as the synthesis of oxazolidinone antibiotics and MALT-1 modulators.
Molecular Identity and Physicochemical Profiling
Understanding the fundamental properties of 6-methoxy-1,5-naphthyridine-4-carbaldehyde is critical for predicting its behavior during synthesis and its pharmacokinetic contributions to final drug candidates. The quantitative data summarized below is derived from authoritative computational and experimental databases [1].
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | 6-methoxy-1,5-naphthyridine-4-carbaldehyde |
| CAS Number | 881657-74-5 |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Exact Mass | 188.058577 Da |
| Topological Polar Surface Area (TPSA) | 52.1 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
| Appearance | Off-white to light yellow solid |
Structural Chemistry & Reactivity: The Causality of the Scaffold
As a Senior Application Scientist, it is imperative to look beyond the basic structure and understand why this molecule behaves the way it does.
The Electrophilic C4-Carbaldehyde: The 1,5-naphthyridine core is a highly electron-deficient bicyclic system. The inductive and resonance electron-withdrawing effects of the two sp2 -hybridized nitrogen atoms significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C4-carbonyl group. This causality explains why the aldehyde is exceptionally reactive toward nucleophilic addition (e.g., imine formation) without the need for harsh Lewis acid catalysis.
The Modulating C6-Methoxy Group: Conversely, the C6-methoxy substituent acts as a crucial resonance donor (+M effect). This electron donation partially offsets the extreme electron deficiency of the core. Experimentally, this prevents undesired ring-opening side reactions under basic cross-coupling conditions and fine-tunes the pKa of the adjacent N5 nitrogen. From a drug design perspective, the methoxy group restricts the TPSA to an optimal 52.1 Ų, enhancing passive membrane permeability while maintaining high affinity for target binding pockets [2].
Synthetic Methodologies: A Self-Validating Workflow
The de novo synthesis of 6-methoxy-1,5-naphthyridine-4-carbaldehyde typically proceeds via a two-step sequence starting from the commercially available 4-bromo-6-methoxy-1,5-naphthyridine (also cataloged as 8-bromo-2-methoxy-1,5-naphthyridine).
Step 1: Suzuki-Miyaura Vinylation
Causality of Reagent Choice: Potassium vinyltrifluoroborate is selected over vinyltributyltin. This avoids the generation of highly toxic, difficult-to-remove organotin byproducts, ensuring a greener, scalable protocol suitable for pharmaceutical manufacturing.
Protocol:
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Setup: Charge a round-bottom flask with 4-bromo-6-methoxy-1,5-naphthyridine (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), and K2CO3 (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O.
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Catalysis: Degas the suspension with N2 for 15 minutes. Add Pd(dppf)Cl2 (0.05 eq).
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Reaction: Heat the mixture to 90°C for 4 hours.
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Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is self-validating when the UV-active starting material spot completely disappears, replaced by a higher Rf spot with bright blue fluorescence under 254 nm UV light.
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Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure to yield the crude 4-vinyl intermediate.
Step 2: Lemieux-Johnson Oxidative Cleavage
Causality of Reagent Choice: The OsO4/NaIO4 system is preferred over ozonolysis for bench-scale synthesis. It bypasses the formation of explosive ozonide intermediates and eliminates the need for specialized ozone generators.
Protocol:
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Setup: Dissolve the crude 4-vinyl-6-methoxy-1,5-naphthyridine in a 3:1 mixture of THF/H₂O.
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Oxidation: Add NaIO4 (3.0 eq) followed by a catalytic amount of OsO4 (0.02 eq, typically delivered as a 2.5% w/v solution in tert-butanol).
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Reaction: Stir vigorously at room temperature for 12 hours.
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Validation: This is a visually self-validating system. As the reaction proceeds, the clear solution will turn into a thick, yellowish-white suspension due to the precipitation of sodium iodate ( NaIO3 ), confirming the successful cleavage of the diol intermediate.
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Quench & Workup: Add saturated aqueous Na2S2O3 and stir for 30 minutes to reduce and safely sequester residual osmium species (the mixture will darken). Extract with DCM, dry over Na2SO4 , and purify via silica gel flash chromatography to yield the pure aldehyde.
Figure 1: Step-by-step synthetic workflow from 4-bromo-6-methoxy-1,5-naphthyridine to advanced drug candidates.
Applications in Drug Discovery
The 6-methoxy-1,5-naphthyridine-4-carbaldehyde building block is highly prized in two primary therapeutic areas:
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Oxazolidinone Antibiotics: The aldehyde is utilized to conjugate the naphthyridine pharmacophore to oxazolidinone cores (e.g., linezolid derivatives) [2]. This structural modification drastically enhances the molecule's binding affinity to the bacterial 50S ribosomal subunit, effectively overcoming multi-drug resistance mechanisms observed in Staphylococcus aureus and Streptococcus pneumoniae [4].
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MALT-1 Modulators: In oncology and immunology, the aldehyde serves as a key precursor for synthesizing inhibitors of MALT-1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1). These modulators are critical in treating autoimmune diseases and hematopoietic cancers [3].
Figure 2: Mechanism of action of naphthyridine-oxazolidinone conjugates targeting bacterial protein synthesis.
Downstream Experimental Workflow: Reductive Amination
To integrate this aldehyde into complex scaffolds, reductive amination is the standard protocol.
Causality of Reagent Choice: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is employed instead of sodium borohydride ( NaBH4 ). NaBH(OAc)3 is a mild reducing agent that selectively reduces the transient imine intermediate without prematurely reducing the highly electrophilic naphthyridine-4-carbaldehyde into its corresponding alcohol byproduct.
Protocol:
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Imine Formation: Dissolve 6-methoxy-1,5-naphthyridine-4-carbaldehyde (1.0 eq) and the target primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze imine formation.
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Validation (Phase 1): Stir for 2 hours at room temperature. The reaction is self-validating at this stage: the solution will typically deepen to a bright yellow color, and TLC will show the complete consumption of the aldehyde ( Rf ~0.4 in 1:1 Hexanes/EtOAc).
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Reduction: Portion-wise, add NaBH(OAc)3 (1.5 eq). Stir for an additional 4–12 hours.
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Validation (Phase 2): Complete conversion is indicated by the cessation of trace hydrogen gas evolution and the emergence of a highly polar secondary amine spot on TLC that stains positively with ninhydrin.
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Workup: Quench with saturated aqueous NaHCO3 , extract with DCM, and purify via reverse-phase HPLC or basic alumina chromatography to isolate the secondary amine conjugate.
References
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Title: 1,5-Naphthyridine-4-carboxaldehyde, 6-methoxy- (CID 66523138) Source: National Center for Biotechnology Information (PubChem) URL: [Link]
- Title: WO2008126024A2 - Oxazolidinone Antibiotic Derivatives Source: Google Patents / WIPO URL
- Title: WO2022106857A1 - Malt-1 Modulators Source: Google Patents / WIPO URL
- Title: EP2513115B1 - Tricyclic Antibiotics Source: European Patent Office / Google Patents URL
